Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside
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Description
Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside is a biomedical product with exceptional biological activity . It is widely utilized in treating cancers and infectious diseases by impeding glycosidases . These enzymes play a pivotal role in the proliferation of cancerous cells and replication of detrimental viruses including HIV and HCV .
Scientific Research Applications
The molecule Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside represents a complex structure that could be involved in various scientific research applications. While direct research on this exact compound is scarce, insights can be drawn from studies on structurally related molecules and their applications in fields such as drug solubilization, antimicrobial properties, and enzyme inhibition. This review will explore potential applications by examining research on compounds with similar structural features or functionalities.
Drug Solubilization and Stabilization
A notable application of structurally similar compounds involves drug solubilization and stabilization. For instance, sulfobutylether-β-cyclodextrin, a derivative with a somewhat similar structural complexity, is recognized for its role in enhancing the solubility and stability of drugs, leading to its incorporation in several FDA-approved injectables. This application is crucial for drugs with poor water solubility, enhancing their bioavailability and therapeutic efficacy (Stella & Rajewski, 2020).
Antimicrobial Properties
Compounds structurally related to Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside, such as glucosinolates and their derivatives, have been explored for their antimicrobial properties. These compounds, upon hydrolysis, release bioactive forms that exhibit potent antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi resistant to conventional antibiotics. This antimicrobial action is potentially useful in addressing the growing concern of antibiotic resistance (Melrose, 2019).
Enzyme Inhibition
Research on compounds with similar structures or functional groups has also highlighted their role in inhibiting carbohydrate processing enzymes. Such inhibitors are valuable in the development of therapeutic agents for diseases like diabetes, where the modulation of enzyme activity can significantly impact disease progression and management. The synthesis and study of C-glycoside mimetics, for instance, have provided insights into designing inhibitors that can modulate the activity of enzymes involved in carbohydrate processing (Cipolla, La Ferla, & Nicotra, 1997).
properties
IUPAC Name |
2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-2-7-24-17-12(14(21)13(20)11(8-19)25-17)18-15(22)9-5-3-4-6-10(9)16(18)23/h2-6,11-14,17,19-21H,1,7-8H2/t11?,12?,13-,14-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZAUIIISMQKHG-BIBNWMFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675544 |
Source
|
Record name | Prop-2-en-1-yl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114853-29-1 |
Source
|
Record name | Prop-2-en-1-yl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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